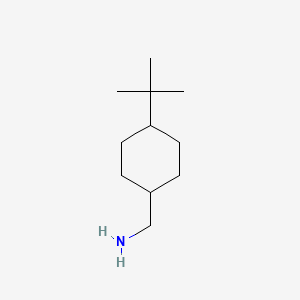

(4-Tert-butylcyclohexyl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-tert-butylcyclohexyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N/c1-11(2,3)10-6-4-9(8-12)5-7-10/h9-10H,4-8,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWXMRDMJMWUER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: (4-Tert-butylcyclohexyl)methanamine (CAS 73831-49-9) - Synthesis, Characterization, and Potential Applications

A Note on Data Availability: Publicly accessible, in-depth technical data, including validated physicochemical properties, spectral analyses, and specific applications for (4-Tert-butylcyclohexyl)methanamine, CAS 73831-49-9, is notably scarce. This guide, therefore, leverages established principles of organic chemistry to outline plausible synthetic routes, predict analytical characterization data, and discuss potential applications based on its structural motifs. The protocols and data presented herein are illustrative and require experimental validation.

Introduction

This compound is a primary amine featuring a bulky 4-tert-butylcyclohexyl group. This structural scaffold is of significant interest in medicinal chemistry and materials science. The tert-butyl group effectively "locks" the cyclohexane ring into a preferred chair conformation, which can provide stereochemical control and specific interactions in biological systems or polymer matrices. The cyclohexylmethanamine moiety serves as a versatile building block, offering a reactive primary amine for further functionalization while providing a lipophilic and sterically defined core. Such structures are often explored as bioisosteres for phenyl groups, offering a three-dimensional alternative to a flat aromatic ring, which can enhance binding affinity to protein targets.[1]

This guide provides a theoretical and practical framework for the synthesis and characterization of this compound, aimed at researchers in drug discovery and chemical synthesis.

Physicochemical Properties (Predicted)

Due to the lack of experimental data, the following properties are estimated based on the compound's structure and comparison with analogous molecules.

| Property | Predicted Value / Description |

| CAS Number | 73831-49-9 |

| Molecular Formula | C₁₁H₂₃N |

| Molecular Weight | 169.31 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Estimated 220-240 °C (at atm. pressure) |

| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, THF, DCM). Sparingly soluble in water. |

| Basicity (pKa) | Expected to be a typical primary alkylamine, with a pKa of the conjugate acid around 10-11. |

Synthetic Strategies

The synthesis of this compound is not widely reported. However, two primary retrosynthetic pathways are highly plausible, starting from the commercially available 4-tert-butylcyclohexanone. These routes involve the formation of a C-C bond followed by the introduction of the amine functionality.

Route A: Reduction of 4-tert-Butylcyclohexanecarbonitrile

This is a robust and common method for the synthesis of primary amines. The synthesis involves two main stages: the formation of the nitrile from a suitable precursor and its subsequent reduction.

Caption: Synthetic workflow from 4-tert-butylcyclohexanone to the target amine via a nitrile intermediate.

The precursor, 4-tert-butylcyclohexanecarboxaldehyde, can be synthesized from 4-tert-butylcyclohexanone via methods like the Wittig reaction with (methoxymethylene)triphenylphosphorane followed by hydrolysis. Once the aldehyde is obtained, it can be converted to the nitrile.

-

Setup: To a stirred solution of 4-tert-butylcyclohexanecarboxaldehyde (1 equivalent) in a suitable solvent such as ethanol or DMSO, add hydroxylamine hydrochloride (1.1 equivalents) and a base like sodium acetate or pyridine (1.2 equivalents).

-

Reaction: Stir the mixture at room temperature for 1-2 hours to form the oxime. Monitor the reaction by TLC.

-

Dehydration: Add a dehydrating agent, such as acetic anhydride or thionyl chloride, dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

-

Workup: Quench the reaction with ice water and extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude nitrile can be purified by vacuum distillation or column chromatography.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[2]

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or THF.[3] Cool the suspension to 0 °C in an ice bath.

-

Addition: Add a solution of 4-tert-butylcyclohexanecarbonitrile (1 equivalent) in the same anhydrous solvent dropwise to the stirred LiAlH₄ suspension.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC or GC-MS.[3]

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This sequential addition (Fieser workup) is crucial for safety and to produce a granular precipitate that is easy to filter.[3][4]

-

Isolation: Stir the resulting mixture for 30 minutes, then filter through a pad of Celite, washing the filter cake with additional solvent.

-

Purification: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Route B: Reductive Amination of 4-tert-Butylcyclohexanecarboxaldehyde

Reductive amination is a direct and efficient one-pot method for synthesizing amines from carbonyl compounds.[5][6]

Caption: Synthetic workflow from 4-tert-butylcyclohexanone to the target amine via reductive amination.

-

Setup: Dissolve 4-tert-butylcyclohexanecarboxaldehyde (1 equivalent) in a suitable solvent, such as methanol.

-

Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (5-10 equivalents).

-

pH Adjustment: Adjust the pH of the mixture to approximately 6-7 using a mild acid like acetic acid. This pH is optimal for imine formation.

-

Reducing Agent: Add a reducing agent that is stable under these conditions, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), in portions.[6]

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Workup: Quench the reaction by adding dilute aqueous HCl. Basify the aqueous layer with NaOH to a pH > 12 to deprotonate the amine.

-

Isolation: Extract the product with an organic solvent (e.g., ethyl acetate or DCM). Dry the combined organic layers over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the solution under reduced pressure. The resulting amine can be purified by vacuum distillation or by formation of a hydrochloride salt followed by recrystallization and liberation of the free base.

Analytical Characterization (Predicted)

Confirmation of the successful synthesis of this compound would rely on a combination of spectroscopic methods.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for a primary aliphatic amine.

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance |

| 3400-3250 | N-H stretch (asymmetric & symmetric) | Two medium, sharp peaks.[7][8] |

| 2960-2850 | C-H stretch (aliphatic) | Strong, sharp peaks. |

| 1650-1580 | N-H bend (scissoring) | Medium, sharp peak.[7] |

| 1250-1020 | C-N stretch | Weak to medium peak.[9] |

| 910-665 | N-H wag | Strong, broad peak.[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation. Chemical shifts are predicted based on standard values.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.5-2.7 | Doublet | 2H | -CH₂ -NH₂ |

| ~1.6-1.9 | Multiplet | ~4H | Cyclohexyl CH (axial) |

| ~1.1-1.4 | Broad Singlet | 2H | -CH₂-NH₂ |

| ~0.9-1.2 | Multiplet | ~5H | Cyclohexyl CH (equatorial) + CH |

| ~0.85 | Singlet | 9H | -C(CH₃ )₃ |

| Chemical Shift (δ, ppm) | Assignment |

| ~47-50 | C H₂-NH₂ |

| ~45-48 | C -C(CH₃)₃ |

| ~38-40 | Cyclohexyl C H adjacent to CH₂NH₂ |

| ~32-34 | -C (CH₃)₃ |

| ~28-30 | Cyclohexyl C H₂ |

| ~27-29 | -C(C H₃)₃ |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

| m/z Value | Interpretation |

| 169 | [M]⁺, Molecular ion peak (expected to be of odd mass due to the Nitrogen Rule).[10] |

| 154 | [M - CH₃]⁺, Loss of a methyl radical. |

| 140 | [M - NH₃]⁺, Loss of ammonia, a less common fragmentation pathway. |

| 112 | [M - C₄H₉]⁺, Loss of the tert-butyl group. |

| 30 | [CH₂NH₂]⁺, Result of α-cleavage, often the base peak for primary amines.[11] |

Potential Applications in Drug Development

While specific applications for this compound are not documented, the structural motif is valuable in medicinal chemistry.

-

Scaffold for Lead Optimization: The primary amine serves as a key handle for building more complex molecules through amide bond formation, reductive amination, or substitution reactions.

-

Bioisostere: The 4-tert-butylcyclohexyl group can act as a non-aromatic, lipophilic bioisostere for a phenyl or substituted phenyl ring. This can improve metabolic stability by removing sites susceptible to aromatic oxidation by cytochrome P450 enzymes.[1][12]

-

Modulation of Physicochemical Properties: Incorporation of this moiety can increase the lipophilicity (logP) of a molecule, potentially improving its ability to cross cell membranes. The rigid conformation can also reduce the entropic penalty of binding to a biological target, leading to higher affinity.

-

Known Bioactivities of Related Scaffolds: Cyclohexylamine derivatives have been investigated for a range of biological activities, including as enzyme inhibitors (e.g., Janus Kinase inhibitors, CDK2 inhibitors) and for their antimicrobial properties.[13][14][15]

Safety and Handling

No specific toxicity data is available for this compound. Therefore, it should be handled with the precautions appropriate for primary alkylamines, which are generally corrosive and toxic.[16]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[17]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[18] Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[19]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.[16]

References

Click to expand

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

-

Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

- Reiner, E. J., Harrison, A. G., & Bowen, R. D. (1989). Collision-induced dissociation mass spectra of protonated alkyl amines. Canadian Journal of Chemistry, 67, 2081-2089.

-

Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

- Pickard, P. L., & Tolbert, T. L. (1961). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 34(4), 1432-1436.

-

Chemguide. (n.d.). Reducing nitriles to primary amines. Retrieved from [Link]

-

Deshmukh, M. B., Jape, K. S., & Etcheverry-Berrios, A. (2017, December 14). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? [Discussion post]. ResearchGate. Retrieved from [Link]

-

University of Calgary, Department of Chemistry. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from [Link]

-

CloudSDS. (2025, May 15). Alkylamines: Hazard and Safety A Detail Guide. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

- Gohlke, R. S., & McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aliphatic Amines. Analytical Chemistry, 34(10), 1281-1287.

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]

-

Whitman College, Department of Chemistry. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

-

Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

-

European Chemicals Bureau. (2008). European Union Risk Assessment Report: Primary Alkyl Amines. Retrieved from [Link]

- Zeynizadeh, B., & Rahimi, S. (2012). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Mexican Chemical Society, 56(4), 365-369.

-

SafetySkills. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and biological activity of cyclohexylamine derivatives [Request PDF]. Retrieved from [Link]

- Kozioł, A., Jasnowski, M., Grela, E., Szczepanik, M., Gabryś, B., Dancewicz, K., & Lochyński, S. (2016). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Chemistry & Biodiversity, 13(10), 1333-1340.

- Margaretha, P. (n.d.). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine. Science of Synthesis.

- Sayeeda, Z. (2021).

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

Quora. (2021, May 18). How to synthesize 4-tert-butylcyclohexanone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). trans-4-t-BUTYLCYCLOHEXANOL. Retrieved from [Link]

- Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11847-11857.

-

Frontiers in Chemistry. (2022, October 20). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Retrieved from [Link]

-

ChemRxiv. (2019, December 10). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. Retrieved from [Link]

-

Journal of Magnetic Resonance. (2024, October 28). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

-

LASSBIO. (2015, November 20). Privileged Scaffolds in Medicinal Chemistry: An Introduction. Retrieved from [Link]

-

ResearchGate. (2019). 1H and 13 C NMR Chemical Shift Prediction Models - Edwin [ALERT]. Retrieved from [Link]

-

Azmon, B. D. (2020, April 3). Stereoselective Reduction of 4-tert-butylcyclohexanone [Video]. YouTube. Retrieved from [Link]

- Boschi, D., et al. (2013). 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity. European Journal of Medicinal Chemistry, 68, 333-338.

-

The Good Scents Company. (n.d.). 4-tert-butyl cyclohexane carboxaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. wikieducator.org [wikieducator.org]

- 10. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 11. GCMS Section 6.15 [people.whitman.edu]

- 12. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 16. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]

- 17. diplomatacomercial.com [diplomatacomercial.com]

- 18. chemical.kao.com [chemical.kao.com]

- 19. alkylamines.com [alkylamines.com]

Suppliers and price of high-purity (4-tert-butylcyclohexyl)methanamine

This guide provides a technical analysis of (4-tert-butylcyclohexyl)methanamine , a specialized aliphatic amine intermediate used in the synthesis of pharmaceuticals (e.g., sigma receptor ligands, antifungal analogs) and advanced materials.

Part 1: Executive Technical Summary

This compound (CAS: 581813-13-0 for free base; related salts vary) is a structural homolog of the more common 4-tert-butylcyclohexylamine. The insertion of a methylene bridge (-CH2-) between the cyclohexane ring and the amino group significantly alters its steric profile and basicity, making it a critical "spacer" scaffold in medicinal chemistry.

Unlike its aromatic counterpart (4-tert-butylbenzylamine) or the direct amine (4-tert-butylcyclohexylamine), this compound offers a unique combination of lipophilicity (driven by the tert-butyl group) and conformational flexibility . High-purity grades are defined not just by chemical assay (>97%) but critically by the cis/trans isomeric ratio , which dictates the spatial orientation of the pharmacophore.

Part 2: Chemical Identity & Critical Quality Attributes (CQAs)

To ensure successful procurement and experimentation, researchers must distinguish this specific target from its common analogs.

Nomenclature & Identification

| Attribute | Specification |

| IUPAC Name | 1-(4-tert-butylcyclohexyl)methanamine |

| Common Synonyms | (4-tert-butylcyclohexyl)methylamine; C-(4-tert-butylcyclohexyl)-methylamine |

| CAS Number | 581813-13-0 (Free Base) |

| Molecular Formula | C₁₁H₂₃N |

| Molecular Weight | 169.31 g/mol |

| Key Distinction | Do NOT confuse with: [1]• 4-tert-butylcyclohexylamine (CAS 5400-88-4): Amino group attached directly to the ring.• 4-tert-butylbenzylamine: Aromatic ring (planar), not cyclohexane (chair). |

Stereochemistry: The "High-Purity" Differentiator

The cyclohexane ring allows for two geometric isomers. The trans-isomer is thermodynamically favored (diequatorial conformation of the t-butyl and aminomethyl groups), while the cis-isomer places one group axially.[2]

-

Standard Grade: Mixture of cis/trans (often undefined ratio).

-

High-Purity Grade: Stereochemically defined (e.g., >95% trans).

-

Impact: In drug binding pockets, the axial vs. equatorial projection of the amine tail can change potency by orders of magnitude.

Part 3: Synthesis & Manufacturing Pathways

Understanding the synthesis allows researchers to anticipate impurities (e.g., unreduced nitriles or over-reduced byproducts).

Primary Industrial Route: Nitrile Reduction

The most scalable route involves the hydrogenation of 4-tert-butylcyclohexanecarbonitrile .

Step 1: Hydrogenation of 4-tert-butylbenzoic acid or nitrile formation from 4-tert-butylcyclohexanone. Step 2: Reduction of the nitrile to the primary amine.[3]

Impurities to Watch:

-

Secondary Amines: Formed via condensation of the intermediate imine with the product amine.

-

Unreacted Nitrile: Detectable via IR (approx. 2240 cm⁻¹).

-

De-tert-butylation: Loss of the t-butyl group under harsh hydrogenation conditions.

Synthesis Workflow Diagram (DOT)

Caption: Synthetic pathway from cyclohexanone precursor via nitrile intermediate to the final amine.

Part 4: Market Landscape & Suppliers

This compound is classified as a Specialty Building Block , not a bulk commodity. It is typically produced on-demand or stocked in small quantities (gram scale) by research-focused chemical vendors.

Tiered Supplier Analysis

| Supplier Tier | Representative Vendors | Availability | Target Audience |

| Tier 1: Catalog Inventory | Enamine , Accela Chem , Life Chemicals | In Stock (g to kg) | Drug discovery (MedChem) |

| Tier 2: Global Aggregators | Sigma-Aldrich (reseller), Fisher Scientific | Lead Time (2-4 wks) | Academic labs (convenience) |

| Tier 3: Custom Synthesis | Wuxi AppTec , PharmBlock | Make-to-Order (>1kg) | Pharma Process Development |

Price Analysis (Estimated 2025/2026)

Note: Prices fluctuate based on synthesis difficulty and stock levels.

-

Research Scale (1g - 5g): High cost due to "building block" status.

-

Price Range: $150 - $400 USD per gram .

-

-

Pilot Scale (100g): Significant economy of scale.

-

Price Range: $2,000 - $5,000 USD (approx.

50/g).

-

-

Bulk Scale (>1kg): Requires custom quote.

-

Target Price: $1,500 - $3,000 USD per kg (highly dependent on purity specs).

-

Part 5: Procurement & Quality Control Protocol

To ensure scientific integrity, use this self-validating protocol when receiving the material.

Identity Verification (The "Trust but Verify" Step)

-

H-NMR (Proton NMR): Look for the diagnostic doublet (or broad singlet) of the -CH2-N protons around 2.5 - 2.6 ppm .

-

Contrast: The direct amine (cyclohexylamine) methine proton appears further downfield (~2.6-3.0 ppm) but lacks the CH2 coupling pattern.

-

-

C-NMR: Confirm the presence of the methylene carbon (~48-50 ppm).

Purity & Isomer Ratio

-

GC-MS: The most effective method to separate cis and trans isomers.

-

Protocol: Use a non-polar column (e.g., HP-5). The trans isomer (linear, lower boiling point in some matrices, but higher in others due to shape) will resolve from the cis isomer.

-

Requirement: Specify "Sum of isomers >97%" and "Trans isomer >90%" if stereochemistry is critical for your target.

-

References

-

PubChem Compound Summary. (2025). 4-tert-Butylcyclohexylamine (Related Analog Data). National Center for Biotechnology Information. Link

-

Enamine Store. (2025). Building Blocks: Cyclohexylmethanamines. Enamine Ltd. Link

-

ChemicalBook. (2025). Product List: 1-(4-tert-butylcyclohexyl)methanamine. Link

-

Org. Synth. (2006). General methods for nitrile reduction to amines. Organic Syntheses, 83, 18. Link

-

Sigma-Aldrich. (2025). Search Results for C11 Amine Building Blocks. Merck KGaA. Link

Sources

Methodological & Application

Synthesis of (4-tert-butylcyclohexyl)methanamine from 4-tert-butylcyclohexanecarbonitrile: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Cyclohexylmethanamines

(4-tert-butylcyclohexyl)methanamine is a valuable building block in medicinal chemistry and materials science. The strategic placement of the bulky tert-butyl group often locks the cyclohexane ring into a specific chair conformation, providing a rigid scaffold for designing molecules with precise three-dimensional orientations. This structural feature is crucial for optimizing interactions with biological targets in drug discovery and for controlling the packing and properties of advanced materials. The primary amine functionality serves as a versatile handle for a wide array of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

This document provides a comprehensive guide to the synthesis of this compound from its corresponding nitrile precursor, 4-tert-butylcyclohexanecarbonitrile. We will delve into the mechanistic underpinnings of the nitrile reduction, compare various synthetic strategies, and provide detailed, field-proven protocols for successful laboratory execution.

Mechanistic Insight: The Reduction of Nitriles to Primary Amines

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis, involving the reduction of the carbon-nitrogen triple bond. This can be achieved through two primary pathways: catalytic hydrogenation and chemical reduction with hydride reagents.

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum.[1] The reaction proceeds through the addition of hydrogen across the π-bonds of the nitrile group. A key challenge in catalytic hydrogenation is preventing the formation of secondary and tertiary amine byproducts.[1][2] This occurs when the initially formed imine intermediate reacts with the product primary amine.[2] Careful selection of the catalyst, solvent, and reaction conditions is crucial to maximize the yield of the desired primary amine.[1][3]

Hydride Reduction: Strong hydride-donating reagents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for the reduction of nitriles.[4][5] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbon of the nitrile, forming an intermediate imine anion.[5][6] A second hydride addition then reduces the imine to a dianion, which upon aqueous workup, is protonated to yield the primary amine.[6][7] While highly efficient, the pyrophoric nature of LiAlH₄ necessitates stringent safety precautions.[8][9]

Synthetic Strategies: A Comparative Overview

The choice of synthetic route for the reduction of 4-tert-butylcyclohexanecarbonitrile depends on factors such as available equipment, safety considerations, and desired scale. Below is a comparison of two robust methods:

| Method | Reagents | Advantages | Disadvantages | Typical Yield |

| Lithium Aluminum Hydride (LiAlH₄) Reduction | LiAlH₄, anhydrous diethyl ether or THF, aqueous workup | High yields, relatively fast reaction times | Pyrophoric reagent requiring inert atmosphere and careful handling | >90% |

| Catalytic Hydrogenation with Raney Nickel | Raney Nickel, Hydrogen gas (H₂), Ethanol or Methanol | Safer reagents, scalable, environmentally greener | Requires specialized hydrogenation equipment, potential for side products | 85-95% |

Experimental Protocols

Protocol 1: Lithium Aluminum Hydride (LiAlH₄) Reduction of 4-tert-butylcyclohexanecarbonitrile

This protocol details the reduction of 4-tert-butylcyclohexanecarbonitrile using the powerful reducing agent, lithium aluminum hydride.

Safety Precautions: Lithium aluminum hydride reacts violently with water and can ignite upon contact with moist air.[8] All procedures must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).[9] Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, is mandatory.[8][9] A Class D fire extinguisher or dry sand should be readily available for emergencies.[8]

Materials:

-

4-tert-butylcyclohexanecarbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Distilled water

-

15% Aqueous sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, carefully add a stir bar and a solution of 4-tert-butylcyclohexanecarbonitrile in anhydrous diethyl ether to a dry round-bottom flask.

-

Addition of LiAlH₄: Slowly and cautiously add a solution of LiAlH₄ in anhydrous diethyl ether to the stirring nitrile solution via a dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete conversion.

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully add distilled water dropwise to quench the excess LiAlH₄. This step is highly exothermic and will generate hydrogen gas, so it must be performed with extreme caution.

-

Workup: Add 15% aqueous NaOH solution to the mixture until a granular precipitate forms.

-

Extraction: Filter the mixture and wash the solid precipitate with diethyl ether. Combine the organic filtrates and wash them with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by distillation under reduced pressure.

Caption: Workflow for LiAlH₄ Reduction.

Protocol 2: Catalytic Hydrogenation of 4-tert-butylcyclohexanecarbonitrile with Raney Nickel

This protocol describes the reduction of 4-tert-butylcyclohexanecarbonitrile using catalytic hydrogenation with Raney nickel.

Safety Precautions: Raney nickel is pyrophoric when dry and should be handled as a slurry in water or ethanol.[10] Hydrogen gas is highly flammable and forms explosive mixtures with air. The hydrogenation must be performed in a properly functioning hydrogenation apparatus (e.g., a Parr hydrogenator) in a well-ventilated area.

Materials:

-

4-tert-butylcyclohexanecarbonitrile

-

Raney Nickel (slurry in water or ethanol)

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filter aid (e.g., Celite)

-

Rotary evaporator

Procedure:

-

Catalyst Preparation: In the hydrogenation vessel, carefully add the Raney nickel slurry. If necessary, wash the catalyst with the reaction solvent (ethanol or methanol) to remove water.

-

Reaction Setup: Add the solution of 4-tert-butylcyclohexanecarbonitrile in ethanol to the hydrogenation vessel containing the catalyst.

-

Hydrogenation: Seal the hydrogenation apparatus, evacuate the air, and purge with hydrogen gas several times. Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Reaction: Heat the mixture to the desired temperature (e.g., 50-80 °C) and agitate (stir or shake) vigorously. Monitor the reaction progress by observing the hydrogen uptake.

-

Workup: Once the hydrogen uptake ceases, cool the reaction vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with an inert gas like nitrogen.

-

Filtration: Carefully filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the Raney nickel catalyst. Caution: Do not allow the filter cake to dry, as it can become pyrophoric. Keep it wet with solvent.

-

Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by distillation under reduced pressure.

Caption: Workflow for Catalytic Hydrogenation.

Characterization of this compound

The successful synthesis of the target compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the product, showing the disappearance of the nitrile carbon signal and the appearance of signals corresponding to the aminomethyl group (-CH₂NH₂).

-

Infrared (IR) Spectroscopy: The IR spectrum will show the disappearance of the characteristic nitrile stretch (around 2250 cm⁻¹) and the appearance of N-H stretching vibrations (typically in the range of 3300-3500 cm⁻¹) for the primary amine.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.[11]

Conclusion

The synthesis of this compound from 4-tert-butylcyclohexanecarbonitrile is a robust and reliable transformation that can be achieved through multiple synthetic routes. The choice between lithium aluminum hydride reduction and catalytic hydrogenation will depend on the specific needs and capabilities of the laboratory. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can confidently and efficiently produce this valuable chemical intermediate for their drug discovery and materials science endeavors.

References

- Vertex AI Search. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.

- Princeton University Environmental Health and Safety. Lithium Aluminum Hydride.

- New Journal of Chemistry. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. RSC Publishing.

- JoVE. (2025, May 22). Video: Nitriles to Amines: LiAlH4 Reduction.

- Wikipedia. Nitrile reduction.

- Semantic Scholar. Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines.

- Sigma-Aldrich. Lithium aluminum hydride - Safety Data Sheet.

- Wu, B., et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.

- ResearchGate. Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates.

- Fisher Scientific. (2015, January 6). Lithium aluminium hydride - SAFETY DATA SHEET.

- Catalysis Science & Technology. Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. RSC Publishing.

- Chemguide. reduction of nitriles.

- Google Patents. US4375003A - Method for the hydrogenation of nitriles to primary amines.

- New Jersey Department of Health. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY.

- Chemos GmbH & Co.KG. Safety Data Sheet: aluminium lithium hydride.

- Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4.

- Wikipedia. Raney nickel.

- ResearchGate. The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac.

- Google Patents. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.

- Bio-Connect. This compound.

Sources

- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. westliberty.edu [westliberty.edu]

- 10. Raney nickel - Wikipedia [en.wikipedia.org]

- 11. shop.bio-connect.nl [shop.bio-connect.nl]

Application Note: Strategic Integration of (4-Tert-butylcyclohexyl)methanamine in Peptidomimetic Design

The following guide details the strategic application of (4-Tert-butylcyclohexyl)methanamine in peptidomimetic and linker design. This document is structured for medicinal chemists and drug discovery scientists, focusing on the conformational mechanics, synthesis, and integration of this moiety to modulate pharmacokinetics and potency.

Core Philosophy: The "Conformational Anchor"

In peptidomimetic design, controlling the spatial orientation of pharmacophores is critical for affinity and selectivity. Flexible alkyl chains often suffer from high entropic penalties upon binding.[1][2] The cyclohexane ring offers a solution by providing a semi-rigid scaffold, but it remains subject to ring-flipping (chair-to-chair interconversion).[1][2]

This compound is a high-value building block because the bulky tert-butyl group at the C4 position acts as a conformational locking mechanism .[1][2]

-

The Locking Principle: The tert-butyl group is too bulky to occupy an axial position due to severe 1,3-diaxial interactions.[2] It forces the cyclohexane ring almost exclusively into the chair conformation where the tert-butyl group is equatorial .[2]

-

The Result: The spatial orientation of the C1-methanamine substituent is strictly defined by its stereochemistry (cis vs. trans), eliminating the conformational ambiguity found in unsubstituted cyclohexane or linear alkyl linkers.

Isomer-Specific Design Logic

| Isomer | C1-Substituent Orientation | Structural Mimicry | Application |

| Trans | Equatorial | Extended, Linear | Mimics extended peptide sheets or long-range spacers.[1][2] Maximizes distance between the t-butyl tail and the attachment point.[2] |

| Cis | Axial | Kinked, Turn-inducing | Mimics |

Application Areas

A. C-Terminal Capping & Lipophilicity Tuning

Peptides are vulnerable to carboxypeptidases.[1][2] Converting a C-terminal carboxylate to an amide using this compound serves a dual purpose:

-

Metabolic Stability: The steric bulk of the cyclohexane ring hinders proteolytic enzymes.[2]

-

Lipophilicity Boost: The tert-butyl group significantly increases LogP, facilitating membrane permeability (passive diffusion) for intracellular targets.[1][2]

B. Hydrophobic Core Replacement

This moiety acts as a bioisostere for bulky hydrophobic amino acid side chains (e.g., Phenylalanine, Leucine, Tryptophan). Unlike aromatic rings (Phe/Trp), the cyclohexane ring is aliphatic and non-planar, offering a different electronic profile (no

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Objective: To synthesize this compound from commercially available 4-tert-butylcyclohexanone.[1][2]

Reagents:

-

Ammonium Acetate (

, 10.0 eq) -

Sodium Cyanoborohydride (

, 1.5 eq) -

Solvent: Methanol (MeOH)[1]

-

Molecular Sieves (3Å)[1]

Step-by-Step Methodology:

-

Imine Formation: In a dry round-bottom flask, dissolve 4-tert-butylcyclohexanone in anhydrous MeOH (0.5 M concentration). Add activated 3Å molecular sieves and Ammonium Acetate.[1][2] Stir under Argon at Room Temperature (RT) for 2 hours.

-

Reduction: Cool the mixture to 0°C. Slowly add

portion-wise. Caution: Generates HCN gas if acidified; ensure basic conditions or proper venting.[2] -

Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin; amine product turns blue/purple).[1][2]

-

Quench: Quench with 1N NaOH to pH > 10.

-

Extraction: Evaporate MeOH. Extract the aqueous residue with Dichloromethane (DCM) (3x).[1]

-

Purification: The product is a mixture of cis/trans isomers.[1][2]

Protocol B: Peptide Coupling (Solid Phase)

Objective: To attach this compound to a resin-bound peptide (C-terminal modification) or a carboxylic acid pharmacophore.[2]

Reagents:

-

Resin-bound peptide with free C-terminal -COOH (or solution phase carboxylic acid).[1][2]

-

Base: Diisopropylethylamine (DIPEA, 3.0 eq).[1]

Workflow:

-

Activation: Dissolve the carboxylic acid (or suspend resin) in DMF. Add DIPEA and HATU. Stir for 5 minutes to form the activated ester.

-

Coupling: Add this compound (1.5 eq).

-

Incubation: Stir (solution) or shake (solid phase) for 2–4 hours at RT.

-

Validation:

-

Cleavage/Workup: Standard TFA cleavage (if resin) or acid/base wash (if solution).[1][2]

Structural Visualization & Logic

The following diagram illustrates the conformational locking mechanism and the synthesis pathway.

Figure 1: Synthesis and conformational locking logic of this compound.

Comparative Data: Linker Properties

| Parameter | Linear Alkyl (n-Hexyl) | Unsub.[1][2] Cyclohexyl | (4-t-Butyl) Cyclohexyl |

| Conformational Freedom | High (Flexible) | Medium (Ring Flip) | Locked (Rigid) |

| Proteolytic Stability | Low | Moderate | High |

| LogP (Lipophilicity) | ~2.0 | ~1.5 | ~3.5 |

| Spatial Definition | Poor (Random Coil) | Variable | Precise (Isomer Dependent) |

References

-

Winstein, S., & Holness, N. J. (1955). t-Butylcyclohexyl Derivatives: Quantitative Conformational Analysis. Journal of the American Chemical Society.[2] Link[1]

-

Werner, H. M., et al. (2012). Peptidomimetic Design: Modulating Pharmacokinetics via Lipophilic Capping Groups.[1][2] Journal of Medicinal Chemistry. (General concept reference).

-

Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier.[1][2] (Reference for diastereoselective reductive amination).

-

BenchChem. (2025).[1][2][3] Linker Technologies in Drug Design. Link (Cited for general linker stability data).

Sources

Application Notes and Protocols for the Boc-Protection of (4-tert-butylcyclohexyl)methanamine

Introduction: The Strategic Imperative of Amine Protection

In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and drug development, the reversible masking of reactive functional groups is a foundational tactic. The primary amine, a ubiquitous functional group, is a potent nucleophile and a Brønsted-Lowry base, characteristics that can interfere with a wide array of synthetic transformations. The tert-butoxycarbonyl (Boc) group is arguably the most prevalent protecting group for amines, prized for its ease of introduction, stability across a broad spectrum of reaction conditions, and facile, selective removal under mild acidic conditions.[1][2][3] This application note provides a comprehensive guide to the Boc-protection of (4-tert-butylcyclohexyl)methanamine, a lipophilic building block often employed in the synthesis of pharmacologically active compounds. We will delve into the reaction mechanism, present detailed experimental protocols, and discuss the characterization of the resulting N-Boc protected product.

Reaction Mechanism: A Nucleophilic Acyl Substitution

The Boc-protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[4] This initial attack forms a transient tetrahedral intermediate.[4][5] The intermediate then collapses, expelling a tert-butyl carbonate leaving group, which subsequently decomposes into the thermodynamically stable byproducts, carbon dioxide and tert-butanol.[6] The reaction can be performed with or without a base; however, the inclusion of a base such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) is common practice to neutralize the protonated amine intermediate, thereby accelerating the reaction.[1]

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| This compound | ≥98% | Commercially Available |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available |

| Triethylamine (TEA) | ≥99% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent | In-house preparation |

| Brine (Saturated aqueous NaCl) | Reagent | In-house preparation |

| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Reagent | Commercially Available |

Protocol 1: Standard Boc-Protection in Dichloromethane

This protocol is a robust and widely applicable method for the Boc-protection of primary amines.

1. Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

-

Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.

-

Add triethylamine (TEA) (1.2 equiv) to the solution and stir for 5 minutes at room temperature.

2. Addition of Boc Anhydride:

-

To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) portion-wise over 5 minutes. A slight exotherm may be observed.

3. Reaction Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10-20% ethyl acetate in hexanes). The product, being less polar, will have a higher Rf value than the starting amine. The reaction is typically complete within 1-3 hours.

4. Workup:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Transfer the solution to a separatory funnel and wash sequentially with:

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x volume of organic layer).

-

Water (1 x volume of organic layer).

-

Brine (1 x volume of organic layer).

-

5. Isolation and Purification:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Boc-(4-tert-butylcyclohexyl)methanamine.

-

For most applications, the crude product is of sufficient purity. If further purification is required, silica gel column chromatography can be performed using a gradient of ethyl acetate in hexanes.

Caption: General Experimental Workflow for Boc Protection.

Data Presentation: Stoichiometry and Reaction Parameters

| Parameter | Value | Rationale |

| This compound | 1.0 equiv | Limiting reagent |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 1.2 equiv | A slight excess ensures complete conversion of the amine. |

| Triethylamine (TEA) | 1.2 - 1.5 equiv | Acts as a base to neutralize the in-situ generated acid and accelerate the reaction. |

| Solvent | Dichloromethane (DCM) | Aprotic solvent that dissolves both reactants well. |

| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |

| Reaction Time | 1 - 3 hours | Varies based on substrate and scale; monitor by TLC. |

Characterization of N-Boc-(4-tert-butylcyclohexyl)methanamine

The successful synthesis of the N-Boc protected product can be confirmed by standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The most telling evidence is the appearance of a large singlet at approximately 1.45 ppm, integrating to 9 protons, which corresponds to the tert-butyl group of the Boc protecting group. The signals for the protons on the carbon adjacent to the nitrogen will also experience a downfield shift compared to the starting amine.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The appearance of new signals around 156 ppm (carbamate carbonyl) and 79 ppm (quaternary carbon of the Boc group) are indicative of successful protection.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the N-Boc protected product.

-

IR (Infrared) Spectroscopy: The appearance of a strong C=O stretch around 1680-1700 cm⁻¹ and an N-H stretch around 3300-3400 cm⁻¹ are characteristic of the carbamate functionality.

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If the reaction stalls, a slight excess of Boc₂O can be added. Gentle heating to 30-40 °C can also facilitate the reaction, though this is often unnecessary for primary aliphatic amines.

-

Formation of Byproducts: The use of DMAP as a catalyst can sometimes lead to the formation of urea byproducts, especially with primary amines.[7] For this substrate, TEA is a sufficiently strong base and is less prone to side reactions.

-

Purification Challenges: The Boc-protected amine is significantly less polar than the starting material. If the product is difficult to separate from unreacted Boc₂O by chromatography, a workup procedure involving a scavenger resin, such as Tris(2-aminoethyl)amine on polystyrene, can be employed to remove the excess anhydride.[8]

Conclusion

The Boc-protection of this compound is a straightforward and high-yielding transformation that is essential for the multi-step synthesis of more complex molecules. The protocol described herein is robust and can be readily adapted to various scales. Careful monitoring of the reaction and appropriate workup procedures will consistently deliver the desired N-Boc protected product in high purity.

References

-

Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. [Link]

-

Show the mechanism for formation of a Boc derivative by reaction of an aming acid with di-tert-butyl dicarbonate. - Vaia. [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC. [Link]

-

Boc Protecting Group for Amines - Chemistry Steps. [Link]

-

Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols - ACS Publications. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. vaia.com [vaia.com]

- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: Isomer Separation of (4-tert-butylcyclohexyl)methanamine

Welcome to the technical support center for the separation of cis and trans isomers of (4-tert-butylcyclohexyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the separation, purification, and analysis of these geometric isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the cis and trans isomers of this compound?

The primary challenge lies in the subtle differences in the physicochemical properties of the cis and trans isomers.[1] Because they are diastereomers, they have different physical properties, but these differences can be minimal, making separation by standard techniques like distillation difficult.[2] The key is to exploit these small differences in polarity, shape, and crystal packing.

Q2: Which analytical techniques are most suitable for separating and quantifying the isomer ratio?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques. HPLC, particularly reversed-phase, can differentiate the isomers based on polarity differences.[3][4] GC can also provide excellent separation, especially when coupled with a mass spectrometer (GC-MS) for definitive identification.[5] For quantification, ¹H and ¹³C NMR spectroscopy are invaluable for determining the isomer ratio in a mixture without separation.[6][7]

Q3: Is preparative scale separation feasible for obtaining pure isomers?

Yes, preparative HPLC is a highly effective method for isolating pure cis and trans isomers on a larger scale.[8][9][10] Fractional crystallization can also be employed, particularly if there is a significant difference in the solubility of the two isomers in a given solvent system.[2]

Troubleshooting Guides

HPLC Separation Issues

Problem: Poor or no separation of cis and trans isomer peaks.

-

Possible Cause: The mobile phase composition is not optimal for resolving the small polarity differences between the isomers.

-

Solution:

-

Adjust Mobile Phase Polarity: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Small, incremental changes can have a significant impact on resolution.

-

Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter the selectivity.[11]

-

Modify Additives: For amine-containing compounds, adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase can improve peak shape and resolution by masking active silanol groups on the stationary phase.[2]

-

pH Adjustment: The charge state of the amine group is pH-dependent. Adjusting the pH of the mobile phase with a suitable buffer can alter the retention characteristics of the isomers and improve separation.

-

-

Possible Cause: The stationary phase is not providing sufficient selectivity.

-

Solution:

-

Column Chemistry: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase. A phenyl-hexyl column, for instance, can offer different selectivity for compounds with cyclic moieties. For more polar compounds, a polar-embedded column could be beneficial.

-

Particle Size and Column Length: Using a column with smaller particles (e.g., 3 µm or sub-2 µm) and/or a longer column will increase efficiency and may improve resolution.

-

Problem: Peak tailing for one or both isomer peaks.

-

Possible Cause: Secondary interactions between the basic amine group and acidic silanols on the silica-based stationary phase.

-

Solution:

-

Use a Base-Deactivated Column: Modern, high-purity silica columns are often end-capped to minimize silanol activity. Ensure you are using such a column.

-

Mobile Phase Additives: As mentioned above, adding a competitor base like triethylamine (0.1-0.5%) to the mobile phase can significantly reduce peak tailing.

-

Lower pH: Operating at a lower pH (e.g., 3-4) will ensure the amine is fully protonated and may reduce interactions with silanols.

-

Fractional Crystallization Challenges

Problem: Both isomers co-crystallize, or no crystallization occurs.

-

Possible Cause: The solubilities of the cis and trans isomers are too similar in the chosen solvent.

-

Solution:

-

Solvent Screening: A systematic screening of solvents with varying polarities is essential. Try a range of solvents from non-polar (e.g., hexanes, heptane) to moderately polar (e.g., ethyl acetate, isopropanol) and polar (e.g., ethanol, methanol).

-

Solvent Mixtures: Often, a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can provide the necessary solubility differential for fractional crystallization.

-

Derivative Formation: The isomers can be converted into derivatives (e.g., salts with a chiral acid or other bulky adducts) that may have more pronounced differences in their crystal packing and solubility, facilitating separation.[2] After separation, the derivative can be converted back to the parent amine.

-

Experimental Protocols

Protocol 1: Analytical HPLC Method for Isomer Ratio Analysis

This protocol provides a starting point for the analytical separation of cis and trans-(4-tert-butylcyclohexyl)methanamine. Optimization will likely be required.

Instrumentation:

-

HPLC system with UV detector

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic acid

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

-

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0 | 10 |

| 20 | 90 |

| 25 | 90 |

| 26 | 10 |

| 30 | 10 |

-

HPLC Parameters:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 210 nm (as the compound lacks a strong chromophore)

-

Injection Volume: 10 µL

-

-

Sample Preparation: Dissolve a small amount of the isomer mixture in the initial mobile phase composition (90:10 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Expected Outcome: The two isomers should be resolved as distinct peaks. The relative peak areas can be used to determine the isomer ratio. The trans isomer is generally less polar and may have a slightly longer retention time in reversed-phase chromatography.

Protocol 2: Preparative HPLC for Isomer Isolation

This protocol is for scaling up the analytical separation to isolate milligram to gram quantities of the pure isomers.

Instrumentation:

-

Preparative HPLC system with a fraction collector

-

Column: C18 reversed-phase preparative column (e.g., 21.2 x 250 mm, 10 µm particle size)

Procedure:

-

Method Development: Optimize the separation on an analytical scale first (Protocol 1) to maximize the resolution between the two isomer peaks.

-

Scale-Up:

-

Increase the flow rate according to the larger column diameter. For a 21.2 mm ID column, a starting flow rate of 20 mL/min is reasonable.

-

Adjust the gradient time proportionally to the change in flow rate and column volume.

-

-

Sample Loading: Dissolve the isomer mixture in a minimal amount of a suitable solvent (ideally the mobile phase) at a high concentration. Perform a loading study by injecting increasing amounts of the sample to determine the maximum amount that can be loaded without compromising separation.

-

Fraction Collection: Set the fraction collector to trigger collection based on the retention times of the two isomers determined during the analytical run.

-

Post-Purification: Combine the fractions containing each pure isomer. The solvent can be removed by rotary evaporation. If the mobile phase contained non-volatile buffers, a subsequent desalting step may be necessary.

Protocol 3: Characterization by NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for differentiating the cis and trans isomers based on the coupling constants of the proton on the carbon bearing the aminomethyl group.

Instrumentation:

-

NMR Spectrometer (300 MHz or higher)

Reagents:

-

Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified isomer or the mixture in approximately 0.7 mL of the deuterated solvent.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

-

Analysis:

-

Trans Isomer: The proton on the carbon attached to the aminomethyl group will be in an axial position. It will exhibit a large axial-axial coupling constant (J ≈ 10-13 Hz) with the adjacent axial protons, resulting in a signal that is a triplet of triplets or a complex multiplet with large couplings.

-

Cis Isomer: This proton will be in an equatorial position. It will have smaller equatorial-axial and equatorial-equatorial coupling constants (J ≈ 2-5 Hz), leading to a broader, less resolved multiplet, or a signal with small coupling constants.

-

Visual Workflows

References

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-tert-Butylcyclohexylamine. Retrieved from [Link]

-

Lehmann, W. D. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). Separation of 4-tert-Butylcyclohexyl methacrylate on Newcrom R1 HPLC column. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of cis-4-Tert-butylcyclohexyl methyl ketone (CAS 15619-11-1). Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 4. Synthesis of cis and trans-4-tert-butyl cyclohexyl BTCP.... Retrieved from [Link]

- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.

- Chemical & Pharmaceutical Bulletin. (1999, November 1). Synthesis of the Optical Isomers of 4-[1-(4-tert-Butylphenyl)-2-oxo. Retrieved from https://www.jstage.jst.go.jp/article/cpb1958/47/11/47_11_1555/_article

-

NIST. (n.d.). cis-4-Tert-butylcyclohexyl methyl ketone. Retrieved from [Link]

-

Nature. (2024, April 18). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). trans-4-t-BUTYLCYCLOHEXANOL. Retrieved from [Link]

-

Pragolab. (n.d.). Scale up to more options - Preparative HPLC columns. Retrieved from [Link]

-

MSU Chemistry. (2018, November 29). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). cis-4-tert-BUTYLCYCLOHEXANOL. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2023, March 15). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Retrieved from [Link]

-

Filo. (2025, January 3). The GC MS data of the starting material, 4 tert butylcyclohexanol, is pro... Retrieved from [Link]

-

Reddit. (2012, February 17). Proton NMR of 4-Tert-Butylcyclohexanol Help?. Retrieved from [Link]

-

ResearchGate. (2019, June 18). How to separate the diastereomer peak from main peak?. Retrieved from [Link]

-

Tetrahedron Letters. (2002, April 19). A convenient synthesis of cis and trans 4-tert-butoxycarbonyl-substituted cyclohexylglycine. Retrieved from [Link]

-

mediaTUM. (2022, April 5). Analytical and sensory characterization of the stereoisomers of 2-mercapto-4-alkanols and related substituted 1,3-oxathianes. Retrieved from [Link]

-

YouTube. (2020, March 18). 4-tert-Butylcyclohexanol - J values. Retrieved from [Link]

Sources

- 1. A convenient synthesis of cis and trans 4-tert-butoxycarbonyl-substituted cyclohexylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 3. Separation of 4-tert-Butylcyclohexyl methacrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. chemistry.msu.edu [chemistry.msu.edu]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. The GC MS data of the starting material, 4 tert butylcyclohexanol, is pro.. [askfilo.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 10. pragolab.cz [pragolab.cz]

- 11. japsonline.com [japsonline.com]

Technical Support Center: Purification of (4-tert-butylcyclohexyl)methanamine Hydrochloride Salts

Welcome to the technical support center for the purification of (4-tert-butylcyclohexyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this compound. We will explore the causality behind experimental choices and provide self-validating protocols to ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound hydrochloride?

The most effective and widely used method for purifying solid organic compounds like this compound hydrochloride is recrystallization . This technique leverages the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[1][2] An alternative approach, particularly if the crude product is an oil or contains significant non-basic impurities, involves an acid-base extraction to isolate the amine before converting it to the hydrochloride salt and recrystallizing.[3][4]

Q2: How do I select an appropriate solvent for the recrystallization of this compound hydrochloride?

The ideal recrystallization solvent is one in which your target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.[1] For amine hydrochlorides, polar protic solvents or mixtures are often a good starting point.

Recommended Solvent Systems:

| Solvent/Mixture | Rationale & Comments |

| Isopropanol (IPA) | A good starting point. The hydrochloride salt often has moderate solubility in hot IPA and lower solubility upon cooling. |

| Ethanol/Water | A versatile mixed solvent system. Dissolve the salt in a minimal amount of hot ethanol and add hot water dropwise until slight turbidity persists. Reheat to dissolve and then cool slowly.[1] |

| Ethyl Acetate/Ethanol | Useful for compounds that are too soluble in pure ethanol. Dissolve in a minimal amount of hot ethanol and add ethyl acetate as the anti-solvent.[5] |

| Methanol/Water | Similar to ethanol/water, this can be an effective combination for achieving the desired solubility profile.[6] |

| Acetone | Often used as an anti-solvent. If your amine hydrochloride is soluble in a solvent like methanol or ethanol, adding acetone can induce precipitation.[7] |

Expert Tip: Always perform small-scale solubility tests with a variety of solvents before committing to a large-scale recrystallization.[1]

Q3: My compound is a mixture of cis and trans isomers. How can I purify a specific isomer?

The purification of a specific isomer of this compound hydrochloride can be challenging due to the similar physical properties of the diastereomers. The trans isomer is generally the thermodynamically more stable product.

-

Fractional Recrystallization: This is the most common method. It relies on slight differences in the solubility of the cis and trans isomers in a particular solvent system. By carefully controlling the crystallization conditions (solvent, temperature, cooling rate), it is possible to enrich the crystals with the less soluble isomer over several recrystallization cycles.

-

Chromatography: While less common for large-scale purification of salts, preparative High-Performance Liquid Chromatography (HPLC) or column chromatography on a suitable stationary phase (like silica gel treated with a base, or reverse-phase silica) can be used to separate the free amine isomers before converting the desired isomer to the hydrochloride salt.[8]

Q4: What are the common impurities I should be aware of during the synthesis and purification?

Impurities can arise from unreacted starting materials, byproducts, or side reactions. Common impurities may include:

-

Unreacted Starting Materials: Such as 4-tert-butylcyclohexanone or 4-tert-butylcyclohexanol.[9][10]

-

Reducing Agent Residues: If the synthesis involves reduction, byproducts from the reducing agent may be present.

-

Isomeric Impurities: The presence of the undesired diastereomer (cis or trans).

-

Inorganic Salts: If aqueous HCl is used in the salt formation, inorganic salts like NaCl may contaminate the product.[11]

Troubleshooting Guide

Problem 1: My compound "oils out" during recrystallization instead of forming crystals.

"Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.

Solutions:

-

Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

-

Add More Solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to the oiled-out mixture, reheat until everything dissolves, and then cool slowly.

-

Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

-

Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.

-

Change Solvent System: The current solvent may not be appropriate. Try a different solvent or a mixed solvent system.

Problem 2: My final product is contaminated with inorganic salts (e.g., NaCl).

This is a common issue when using aqueous hydrochloric acid to form the salt.

Solutions:

-

Use Anhydrous HCl: Prepare the hydrochloride salt by dissolving the free amine in a suitable organic solvent (like diethyl ether, ethyl acetate, or isopropanol) and bubbling anhydrous HCl gas through the solution, or by adding a solution of HCl in an organic solvent (e.g., HCl in dioxane).[7] This avoids the introduction of water and inorganic salts.

-

Solvent Selection for Recrystallization: Choose a recrystallization solvent in which the inorganic salt is insoluble. For example, NaCl is insoluble in many organic solvents like ethyl acetate and isopropanol. During the hot filtration step of recrystallization, the insoluble inorganic salts can be removed.

-

Pre-purification of the Free Amine: Before salt formation, perform an acid-base workup. Dissolve the crude amine in an organic solvent and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic impurities. Then, extract the amine into an acidic aqueous layer, discard the organic layer containing non-basic impurities, basify the aqueous layer, and extract the purified free amine with an organic solvent.[3]

Problem 3: How do I confirm the purity and isomeric ratio of my final product?

A combination of analytical techniques is recommended for comprehensive characterization.

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) and UV detection is a standard method for assessing the purity of organic compounds.[12][13]

-

Gas Chromatography (GC): Can be used to analyze the free amine for purity. The hydrochloride salt is not volatile and would need to be converted back to the free base before analysis.

-

Elemental Analysis: Provides the percentage of C, H, N, and Cl, which can be compared to the theoretical values for the pure hydrochloride salt.

Isomer Ratio Determination:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining the cis/trans ratio. The proton on the carbon bearing the aminomethyl group will have a different chemical shift and coupling constant depending on whether it is in an axial or equatorial position.[14][15]

-

For related 4-tert-butylcyclohexyl systems, the proton on the carbon attached to the substituent typically appears at a different chemical shift for the cis and trans isomers. For instance, in 4-tert-butylcyclohexanol, the methine proton in the trans isomer appears around 3.5 ppm, while in the cis isomer, it is shifted downfield to approximately 4.03 ppm.[14] Similar differences can be expected for the methine proton of the CH-CH₂N group in your compound.

-

-

HPLC and GC: With an appropriate column and method, it is often possible to separate the cis and trans isomers and determine their relative peak areas.[8][16]

Experimental Protocols

Protocol 1: General Recrystallization of this compound Hydrochloride

-

Dissolution: In an Erlenmeyer flask, add the crude this compound hydrochloride. Add a minimal amount of the chosen recrystallization solvent (e.g., isopropanol).

-

Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Add more solvent in small portions until all the solid has just dissolved.[1]

-

Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).[2]

-

Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[1]

-

Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Purification via Acid-Base Extraction Followed by Salt Formation

-

Dissolution: Dissolve the crude amine product in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

-